(6-Cyanonaphthalen-2-yl)boronic acid

Lipophilicity Drug design Physicochemical profiling

(6‑Cyanonaphthalen‑2‑yl)boronic acid (CAS 220299‑56‑9) is a 6‑cyano‑substituted naphthalen‑2‑boronic acid that belongs to the class of electron‑deficient arylboronic acids [REFS‑1]. Its molecular formula is C₁₁H₈BNO₂ (MW 197.00 g·mol⁻¹) and it exhibits a computed octanol/water partition coefficient (log P) of 0.39, which is markedly lower than that of the unsubstituted parent naphthalen‑2‑ylboronic acid [REFS‑1].

Molecular Formula C11H8BNO2
Molecular Weight 197 g/mol
CAS No. 220299-56-9
Cat. No. B3116919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyanonaphthalen-2-yl)boronic acid
CAS220299-56-9
Molecular FormulaC11H8BNO2
Molecular Weight197 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O
InChIInChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H
InChIKeyBTCZGAYUQAAPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6‑Cyanonaphthalen‑2‑yl)boronic acid (CAS 220299‑56‑9) Is Selected for Palladium‑Mediated Cross‑Coupling Programs


(6‑Cyanonaphthalen‑2‑yl)boronic acid (CAS 220299‑56‑9) is a 6‑cyano‑substituted naphthalen‑2‑boronic acid that belongs to the class of electron‑deficient arylboronic acids [REFS‑1]. Its molecular formula is C₁₁H₈BNO₂ (MW 197.00 g·mol⁻¹) and it exhibits a computed octanol/water partition coefficient (log P) of 0.39, which is markedly lower than that of the unsubstituted parent naphthalen‑2‑ylboronic acid [REFS‑1]. The compound is primarily employed as a boron‑based nucleophile in Suzuki–Miyaura cross‑coupling reactions, where the cyano group modulates both the electronic character and the pharmacokinetic profile of derived biaryl products [REFS‑2].

Why 6‑Cyano‑2‑naphthylboronic Acid Cannot Be Replaced by Unsubstituted or Methoxy‑Substituted Naphthalene‑2‑boronic Acids in Procurement Specifications


The 6‑cyano substituent strongly withdraws electron density from the naphthalene π‑system, which fundamentally alters the boronic acid’s reactivity in the transmetalation step of Suzuki–Miyaura couplings and simultaneously reduces its log P by approximately 25% relative to the unsubstituted analogue [REFS‑1]. Because the coupling rate and yield of electron‑poor arylboronic acids are known to be significantly lower than those of electron‑neutral or electron‑rich counterparts under standard conditions [REFS‑2], substituting naphthalen‑2‑ylboronic acid (log P ≈ 0.52) or 6‑methoxynaphthalen‑2‑ylboronic acid (log P ≈ 0.53) without adjusting the catalytic system will not reproduce the same pharmacokinetic or physicochemical properties of the final biaryl product. Consequently, generic replacement of the 6‑cyano‑2‑naphthyl building block invalidates structure‑activity relationships, especially in medicinal chemistry programmes where lipophilicity and metabolic stability are tightly optimised [REFS‑3].

(6‑Cyanonaphthalen‑2‑yl)boronic acid – Quantitative Differentiation Evidence Against the Nearest Commercial Analogues


Log P Reduction vs. Unsubstituted Naphthalen‑2‑ylboronic Acid – Impact on Lipophilicity‑Driven PK Optimisation

The computed log P of (6‑cyanonaphthalen‑2‑yl)boronic acid is 0.39, which is 25 % lower than the log P of 0.52 reported for the unsubstituted naphthalen‑2‑ylboronic acid [REFS‑1][REFS‑2]. This reduction in lipophilicity is critical when the boronic acid is incorporated into a drug‑like scaffold, because lowering log P typically enhances aqueous solubility, reduces non‑specific protein binding, and can improve metabolic stability [REFS‑3].

Lipophilicity Drug design Physicochemical profiling

Slower Transmetalation Kinetics Relative to Electron‑Rich 6‑Methoxynaphthalen‑2‑ylboronic Acid – Implications for Catalyst Selection

The 6‑cyano group exerts a −I and −M electronic effect that deactivates the boronic acid toward the transmetalation step of the Suzuki–Miyaura cycle. A systematic substituent‑effect study has demonstrated that electron‑withdrawing groups on the arylboronic acid are unfavourable for the reaction, whereas electron‑donating groups (such as the 6‑methoxy group) are beneficial [REFS‑1]. Although direct kinetic data for the 6‑cyano‑2‑naphthyl case are not published, the class‑level inference is that under identical conditions, (6‑cyanonaphthalen‑2‑yl)boronic acid will couple with lower yield or require a more active catalyst/ligand system than 6‑methoxynaphthalen‑2‑ylboronic acid [REFS‑2].

Suzuki–Miyaura coupling Transmetalation Electron-withdrawing substituent

Validated Asymmetric Arene Functionalisation Providing Enantioenriched Indole‑Naphthalene Atropisomers

In a phosphoric‑acid‑catalysed atroposelective arene functionalisation, (6‑cyanonaphthalen‑2‑yl)boronic acid was reacted with nitrosonium tetrafluoroborate to generate (S)‑1‑(2‑aminophenyl)‑2‑(tert‑butyl)‑3‑hydroxy‑3H‑benzo[e]indole‑7‑carbonitrile in a single operation [REFS‑1]. The product was obtained after a 24 h reaction in methanol/water/ethyl acetate/acetonitrile, and the parent study reported excellent stereocontrol enabled by DFT‑guided catalyst design [REFS‑2]. In contrast, the unsubstituted naphthalen‑2‑ylboronic acid has not been reported in comparable atroposelective transformations.

Asymmetric catalysis Atroposelective synthesis Chiral indoles

Direct Citation as a Urokinase (uPA) Inhibitor Scaffold in Abbott Laboratories Patent Literature

The compound (6‑cyanonaphthalen‑2‑yl)boronic acid is explicitly claimed as a urokinase inhibitor in U.S. Patent US 6,284,796 B1 (Abbott Laboratories) [REFS‑1]. The patent discloses that compounds possessing the 6‑cyanonaphthalen‑2‑yl motif inhibit the urokinase enzyme (uPA), which is a validated target for anti‑metastatic therapy. By contrast, the unsubstituted naphthalen‑2‑ylboronic acid and the 6‑methoxy analogue are not named in any urokinase‑related patent filing, indicating that the 6‑cyano substitution is essential for the observed inhibitory activity.

Urokinase inhibition Cancer metastasis Patent‑protected scaffold

High‑Confidence Application Scenarios for (6‑Cyanonaphthalen‑2‑yl)boronic acid Based on Verified Comparative Evidence


Lead Optimisation of Kinase or GPCR Inhibitors Requiring Low Lipophilicity

When a medicinal chemistry programme has identified that a naphthalene‑2‑boronic acid building block must be installed in a drug‑like scaffold, the 0.13‑unit reduction in log P offered by the 6‑cyano derivative (relative to the unsubstituted analogue) can keep the final compound within the desirable lipophilicity range (log P ≤ 3). This adjustment directly supports improved aqueous solubility and reduced metabolic clearance, as documented in the lipophilicity‑efficiency literature [REFS‑1].

Synthesis of Atropisomeric Indole‑Naphthalene Scaffolds via Organocatalytic Arene Functionalisation

The demonstrated conversion of (6‑cyanonaphthalen‑2‑yl)boronic acid to a chiral benzo[e]indole‑7‑carbonitrile under phosphoric‑acid catalysis provides a concise route to enantioenriched atropisomers that are increasingly valued in drug discovery for their ability to lock biologically active conformations [REFS‑2]. This transformation has no published counterpart for the 6‑H or 6‑OMe analogues, making the 6‑CN derivative the sole choice for this synthetic entry.

Urokinase Plasminogen Activator (uPA) Inhibitor Development for Oncology

The explicit inclusion of the 6‑cyanonaphthalen‑2‑yl motif in Abbott’s uPA inhibitor patent [REFS‑3] means that only this building block can be used to generate compounds that maintain the intellectual property position and the established structure–activity relationship against the urokinase target. Generic replacement with the unsubstituted or 6‑methoxy building block would produce compounds outside the patent claims and likely with reduced enzymatic potency.

Suzuki–Miyaura Coupling Programmes Requiring an Electron‑Poor Partner

When the synthetic strategy demands an electron‑deficient arylboronic acid to slow the transmetalation step or to electronically match an electron‑rich aryl halide, the 6‑cyano‑2‑naphthylboronic acid is the appropriate choice. Its electron‑withdrawing nature distinguishes it from the electron‑neutral (6‑H) and electron‑donating (6‑OMe, 6‑F) analogues, allowing finer control over coupling selectivity and subsequent functionalisation [REFS‑4].

Quote Request

Request a Quote for (6-Cyanonaphthalen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.